5-Phenyl-5-(4-aminobutyl)barbituric acid is a synthetic compound belonging to the barbiturate class, characterized by its unique structure which includes an aminobutyl group and a phenyl group attached to the pyrimidinetrione core. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry due to its structural similarities to known therapeutic agents. It has the chemical formula CHNO and is identified by the CAS number 79181-97-8 .
5-Phenyl-5-(4-aminobutyl)barbituric acid is derived from barbituric acid, which serves as the parent compound for many derivatives. Barbiturates are classified as central nervous system depressants, traditionally used for their sedative and anticonvulsant properties. The specific modifications in this compound's structure enhance its pharmacological profile, making it a subject of interest in both synthetic organic chemistry and pharmacology .
The synthesis of 5-Phenyl-5-(4-aminobutyl)barbituric acid typically involves the alkylation of barbituric acid derivatives. A common synthetic route includes:
The reaction proceeds under basic conditions where barbituric acid reacts with 4-aminobutyl bromide to form an intermediate, which is then treated with phenyl magnesium bromide to yield the final product. The process may require purification steps such as recrystallization and chromatography to achieve high purity levels .
In an industrial context, the synthesis can be scaled up using continuous flow reactors, optimizing reaction conditions to enhance yield and purity. This approach allows for more efficient production while minimizing waste.
5-Phenyl-5-(4-aminobutyl)barbituric acid features a distinct molecular structure:
The molecular geometry and electronic configuration contribute to its biological activity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed for structural confirmation .
5-Phenyl-5-(4-aminobutyl)barbituric acid can undergo several types of chemical reactions:
The mechanism of action for 5-Phenyl-5-(4-aminobutyl)barbituric acid involves its interaction with specific molecular targets within biological systems. It may interact with receptors or enzymes that modulate cellular processes, potentially exhibiting antimicrobial activity through disruption of bacterial cell membranes . The precise pathways remain an area of ongoing research.
Relevant data from analytical methods like NMR and IR spectroscopy provide insights into its physical properties .
5-Phenyl-5-(4-aminobutyl)barbituric acid has several notable applications:
The foundational synthesis of barbituric acid by Adolf von Baeyer in 1864—via condensation of urea and malonic acid—marked the inception of barbiturate chemistry [5] [7]. This pharmacologically inactive scaffold (malonylurea) served as the precursor for bioactive derivatives. The breakthrough emerged in 1903 with Fischer and von Mering’s discovery of barbital (5,5-diethylbarbituric acid), the first clinically viable sedative-hypnotic barbiturate [5]. Subsequent decades witnessed explosive innovation, yielding over 2,500 synthesized barbiturates, 50 of which entered clinical use [5]. Phenobarbital (5-ethyl-5-phenylbarbituric acid), synthesized in 1904 and clinically deployed by 1912, became a cornerstone antiepileptic [5] [7]. The structural diversification at the C5 position became a central strategy to modulate pharmacological profiles, culminating in specialized agents like 5-phenyl-5-(4-aminobutyl)barbituric acid (1980) for non-therapeutic applications such as antibody production [1]. This evolution underscores a shift from CNS depressants to targeted biochemical tools.
Table 1: Key Milestones in Barbiturate Development
Year | Compound | Significance | |
---|---|---|---|
1864 | Barbituric acid | Initial synthesis by von Baeyer | |
1903 | Barbital | First clinically used barbiturate hypnotic | |
1912 | Phenobarbital | Introduced as an antiepileptic | |
1980 | 5-Phenyl-5-(4-aminobutyl)barbituric acid | Enabling technology for anti-phenobarbital antibodies | [1] |
Barbituric acid’s pharmacological inactivity is transformed by substitutions at the C5 position, which dictate electronic distribution, lipophilicity, and three-dimensional conformation [3] [7]. The pyrimidinetrione core provides hydrogen-bonding capacity via N-H and C=O groups, while C5 substituents influence:
Table 2: Physicochemical Properties of 5-Phenyl-5-(4-aminobutyl)barbituric Acid
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₁₄H₁₇N₃O₃ | [4] |
Molecular weight | 275.30 g/mol | [4] |
Density | 1.224 g/cm³ | Chemsrc [4] |
Calculated LogP | 1.67 | Chemsrc [4] |
Hydrogen bond donors | 4 (2xN-H, NH₂) | PubChem [2] |
Hydrogen bond acceptors | 5 (3xO, 2xN) | PubChem [2] |
The 5-phenyl and 5-(4-aminobutyl) substituents synergize to enable precise molecular recognition applications:
In seminal work, this compound was synthesized via two distinct pathways (specific routes undisclosed) and conjugated to BSA. The resulting immunogen elicited high-titer, high-affinity antibodies capable of detecting phenobarbital at concentrations as low as 0.5 ng/mL in radioimmunoassays [1]. This sensitivity underscores the precision of its design: the aminobutyl linker enables covalent immobilization without masking the phenobarbital-like epitope.
Table 3: Immunochemical Performance of Antibodies Generated Using 5-Phenyl-5-(4-aminobutyl)barbituric Acid Conjugates
Parameter | Value | Assay System | |
---|---|---|---|
Antibody titer | High | Radioimmunoassay (RIA) | |
Detection limit | 0.5 ng/mL phenobarbital | RIA | [1] |
Specificity | Selective for phenobarbital | Cross-reactivity studies | [1] |
This targeted design exemplifies barbiturate derivatives transcending therapeutic roles to become enablers of diagnostic biotechnology. The strategic placement of the aminobutyl arm facilitates applications in immunoassay development, contrasting with C5 modifications aimed at CNS activity [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7